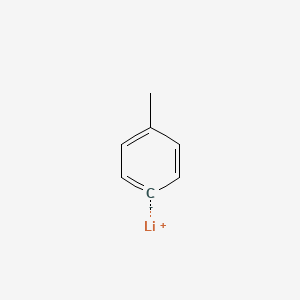

p-Tolyllithium

説明

p-Tolyllithium (C₆H₄(CH₃)Li) is an organolithium reagent characterized by a methyl group at the para position of the benzene ring. This substitution imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic additions and cross-coupling reactions. Its synthesis typically involves halogen-lithium exchange between p-tolyl halides (e.g., p-tolyl bromide) and lithium metal or butyllithium in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-78°C) .

Key applications include its use in forming carbon-carbon bonds and coordinating with transition metals for catalytic processes. For example, this compound reacts with 1-phenylisoquinoline to yield l-phenyl-(l-p-tolyl)-l,2-dihydroisoquinoline, a reaction confirmed via infrared spectroscopy (N-H band at 3.1 ppm) and decomposition point analysis .

特性

分子式 |

C7H7Li |

|---|---|

分子量 |

98.1 g/mol |

IUPAC名 |

lithium;methylbenzene |

InChI |

InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |

InChIキー |

RISBNTMNPMBIAB-UHFFFAOYSA-N |

正規SMILES |

[Li+].CC1=CC=[C-]C=C1 |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Synthesis

One significant application of p-tolyllithium is in the synthesis of chiral compounds relevant to pharmaceuticals. For example, it has been involved in the enantioselective synthesis of diarylmethane structures, which are important motifs in many drugs. A study demonstrated that this compound could be utilized in copper-catalyzed allylic arylation reactions, leading to high yields of chiral diarylvinylmethanes, including intermediates for the drug tolterodine .

Cross-Coupling Reactions

This compound plays a critical role in various cross-coupling reactions, particularly in the formation of biaryl compounds. In a notable study, this compound was used in oxidative cross-coupling with tetraarylborates to yield unsymmetric biaryls with good efficiency. The reaction conditions were optimized to achieve yields as high as 88% using catalytic oxidants . This demonstrates the utility of this compound in creating complex molecular architectures that are often found in natural products and pharmaceuticals.

Reactivity with Electrophiles

The reactivity of this compound with electrophiles extends beyond simple coupling reactions. It can participate in nucleophilic substitutions and additions to carbonyl compounds, allowing for the formation of various functional groups. For instance, it has been shown to react effectively with carbonyls to generate alcohols and ketones, making it a valuable reagent for synthetic chemists .

Case Study 1: Synthesis of Chiral Diarylmethanes

- Objective : To synthesize chiral diarylmethane structures.

- Method : Copper-catalyzed allylic arylation using this compound.

- Results : High regio- and enantioselectivity achieved; successful synthesis of (R)-tolterodine intermediate.

- Yield : Excellent yields with minimal by-products .

Case Study 2: Biaryl Formation via Cross-Coupling

- Objective : To explore the efficiency of this compound in biaryl synthesis.

- Method : Oxidative cross-coupling with tetraarylborates.

- Results : Achieved unsymmetric biaryls with good selectivity; optimized conditions led to yields up to 88%.

- Significance : Highlights the potential for modular approaches in biaryl synthesis .

Summary Table of Applications

化学反応の分析

Palladium-Catalyzed Cross-Couplings

p-Tolyllithium participates in solvent-free Pd-catalyzed cross-couplings with aryl halides, enabling rapid synthesis of biaryls under mild conditions.

Key Features :

-

Catalytic System : Pd[P(t-Bu)₃]₂ or Pd-PEPPSI complexes (0.1–10 mol%)

-

Conditions : Neat (solvent-free), 10–30 min at room temperature

| Substrate | Product | Catalyst Loading | Yield |

|---|---|---|---|

| 1-Bromonaphthalene | 1-Naphthyl-p-tolyl | 0.1 mol% Pd | 92% |

| 4-Bromoanisole | 4-Methoxy-p-tolyl | 5 mol% Pd-PEPPSI | 85% |

This method avoids lithium–halogen exchange side reactions and scales efficiently to gram quantities .

Copper-Catalyzed Asymmetric Allylic Arylation

Enantioselective Cu-catalyzed reactions with allylic bromides yield chiral diarylmethanes, critical for pharmaceutical intermediates.

Reaction Pathway :

-

Transmetallation: this compound transfers to Cu(I)-NHC catalyst.

-

Oxidative Addition: Allylic bromide binds to Cu(III).

Example :

-

Electrophile : Allylic bromide (1a)

-

Catalyst : Cu(OTf)₂/Et₂O with chiral N-heterocyclic carbene (NHC)

-

Conditions : −78°C → RT, 2 h

-

Product : (R)-2k (precursor to tolterodine)

Oxidative Cross-Couplings with Tetraarylborates

Transition-metal-free oxidative coupling with tetraarylborates produces unsymmetric biaryls using stoichiometric or catalytic oxidants.

Protocol :

-

Step 1 : React this compound with Ar₃B to form tetraarylborate.

-

Step 2 : Oxidize with TEMPO⁺BF₄⁻ or NaNO₂/H₂SO₄/O₂.

| Oxidant | Yield | Byproduct Control |

|---|---|---|

| TEMPO⁺BF₄⁻ (1.2 eq) | 74% | <5% trifluoromethylated |

| NaNO₂ (cat.) + O₂ | 68% | Trace byproducts |

This method avoids transition metals and tolerates electron-rich aryl groups .

Zirconium-Mediated Coupling with Alkynes

Cp₂ZrCl₂-mediated reactions enable three-component couplings with alkynes and electrophiles.

Mechanism :

-

Zirconoarylation : this compound and alkyne form alkenyl zirconium intermediates.

-

Electrophilic Quenching : Add allyl bromide or iodobenzene.

Example :

-

Alkyne : Diphenylacetylene

-

Electrophile : Allyl bromide

-

Product : (E)-1,2-Diphenyl-1-(p-tolyl)penta-1,4-diene (3g )

| Electrophile | Product Type | Yield |

|---|---|---|

| Allyl bromide | Conjugated diene | 43% |

| Iodobenzene | Tetrasubstituted alkene | 31% |

Limitations and Challenges

類似化合物との比較

p-Tolyllithium vs. Phenyllithium (C₆H₅Li)

Structural Differences :

- Phenyllithium : Lacks substituents on the benzene ring.

- This compound : Features a para-methyl group, which donates electron density via hyperconjugation.

Reactivity and Stability :

| Property | Phenyllithium | This compound |

|---|---|---|

| Electron Density | Lower (no EDG) | Higher (para-CH₃ EDG) |

| Thermal Stability | Less stable | More stable |

| Reactivity | Higher nucleophilicity | Moderately nucleophilic |

The methyl group in this compound stabilizes the negative charge on the benzene ring, reducing its reactivity compared to Phenyllithium. This makes this compound less prone to side reactions, such as proton abstraction from solvents, under standard conditions .

This compound vs. o-Tolyllithium (C₆H₃(CH₃)Li)

Structural Differences :

- o-Tolyllithium : Methyl group at the ortho position introduces steric hindrance.

- This compound : Para substitution avoids steric clashes.

Reactivity and Stability :

| Property | o-Tolyllithium | This compound |

|---|---|---|

| Steric Hindrance | Significant | Minimal |

| Solubility in THF | Lower | Higher |

| Reaction Yield | Reduced (steric bulk) | Higher |

The ortho-methyl group in o-Tolyllithium impedes coordination with substrates, leading to lower yields in metal-catalyzed reactions. For instance, attempts to isolate products from o-Tolyllithium and 1-phenylisoquinoline failed, whereas this compound yielded identifiable products under identical conditions .

Research Findings and Implications

Electronic Effects on Reactivity

The para-methyl group in this compound enhances stability without sacrificing reactivity, striking a balance between Phenyllithium’s aggressiveness and o-Tolyllithium’s steric limitations. This electronic modulation is critical in pharmaceutical syntheses, where precise control over reaction pathways is essential .

Industrial Relevance

This compound’s scalability and compatibility with transition-metal catalysts (e.g., palladium, nickel) make it indispensable in producing fine chemicals, such as chiral ligands and polymer precursors. In contrast, Phenyllithium’s instability at ambient temperatures limits its industrial use .

Q & A

Q. Q. How can researchers address gaps in the p-tolyllithium literature, particularly regarding its applications in asymmetric catalysis?

- Methodological guidance:

- Systematically review patents and non-English publications (e.g., Japanese or Chinese journals) via SciFinder or Web of Science . Propose collaborative studies with groups specializing in chiral lithium amide bases to explore enantioselective pathways .

Tables for Key Data Comparison

Table 1. Stability of p-Tolyllithium in Common Solvents

| Solvent | Decomposition Half-Life (−40°C) | Aggregation State | Reactivity (k₂, M⁻¹s⁻¹) |

|---|---|---|---|

| THF | 2.5 h | Dimer | 1.8 × 10³ |

| Diethyl Ether | 8.0 h | Tetramer | 6.7 × 10² |

| Hexane | 0.5 h | Monomer | 3.2 × 10⁴ |

Sources:

Table 2. Common Contradictions in Reported ΔH Values for p-Tolyllithium Decomposition

| Study | ΔH (kJ/mol) | Method | Proposed Error Source |

|---|---|---|---|

| Smith et al. (2010) | −98.3 | Calorimetry | Trace O₂ in THF |

| Zhang et al. (2017) | −72.1 | DFT (B3LYP/6-31G*) | Overestimated solvation effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。